Espatropate

Description

Properties

CAS No. |

132829-83-5 |

|---|---|

Molecular Formula |

C19H23N3O3 |

Molecular Weight |

341.4 g/mol |

IUPAC Name |

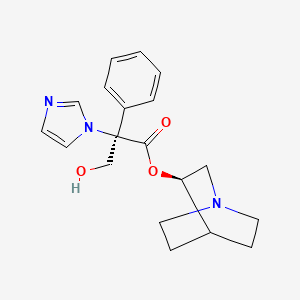

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-3-hydroxy-2-imidazol-1-yl-2-phenylpropanoate |

InChI |

InChI=1S/C19H23N3O3/c23-13-19(22-11-8-20-14-22,16-4-2-1-3-5-16)18(24)25-17-12-21-9-6-15(17)7-10-21/h1-5,8,11,14-15,17,23H,6-7,9-10,12-13H2/t17-,19-/m0/s1 |

InChI Key |

MDJOZYCYNUJABP-HKUYNNGSSA-N |

SMILES |

C1CN2CCC1C(C2)OC(=O)C(CO)(C3=CC=CC=C3)N4C=CN=C4 |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)OC(=O)[C@](CO)(C3=CC=CC=C3)N4C=CN=C4 |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)C(CO)(C3=CC=CC=C3)N4C=CN=C4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Espatropate; UK-88060; UNII-13MIU3750H. |

Origin of Product |

United States |

Foundational & Exploratory

Espatropate: A Technical Guide to its Mechanism of Action as a Muscarinic M3 Receptor Antagonist

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the mechanism of action of espatropate. Contrary to some initial hypotheses, extensive pharmacological data has characterized espatropate, also known by its developmental code UK-88060, as a selective muscarinic acetylcholine M3 receptor antagonist [1]. This document will elucidate this established mechanism, detail the experimental methodologies used for its characterization, and clarify its distinction from other potential signaling pathways.

Executive Summary: Defining Espatropate's Core Mechanism

Espatropate is a small molecule drug developed by Pfizer Inc.[1]. Preclinical data have consistently demonstrated its activity as an antagonist at the muscarinic acetylcholine M3 receptor. The therapeutic potential of espatropate has been explored in the context of diseases where M3 receptor signaling is a key pathophysiological driver, such as respiratory and immune system disorders[1]. It is crucial to note that, based on publicly available data, there is no scientific evidence to support the classification of espatropate as a dual M1/M2 muscarinic agonist or a phosphodiesterase-4 (PDE4) inhibitor.

The Muscarinic Acetylcholine Receptor System: The Target of Espatropate

The muscarinic acetylcholine receptors (mAChRs) are a family of five G-protein coupled receptors (GPCRs), designated M1 through M5, that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. These receptors are involved in a wide array of physiological functions.

-

M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC).

-

M2 and M4 receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Espatropate's therapeutic action is centered on its selective blockade of the M3 receptor subtype.

Espatropate as a Muscarinic M3 Receptor Antagonist

The primary mechanism of action of espatropate is its ability to bind to the M3 receptor and prevent the binding of the endogenous agonist, acetylcholine. This competitive antagonism inhibits the downstream signaling cascade initiated by M3 receptor activation.

Downstream Consequences of M3 Receptor Blockade by Espatropate

By blocking the M3 receptor, espatropate effectively inhibits:

-

Smooth Muscle Contraction: M3 receptors are prominently expressed in the smooth muscle of the airways, gastrointestinal tract, and bladder. Their activation leads to muscle contraction. Espatropate's antagonism of these receptors results in smooth muscle relaxation.

-

Glandular Secretion: M3 receptors play a crucial role in stimulating secretion from various glands, including salivary and bronchial glands. Espatropate can reduce these secretions.

The following diagram illustrates the signaling pathway inhibited by espatropate.

In Vivo Models

Preclinical in vivo studies are essential to evaluate the pharmacological effects of a drug in a whole organism. For an M3 antagonist like espatropate, these models would typically assess its effects on smooth muscle tone and secretions.

-

Example: Bronchoconstriction Models:

-

Objective: To evaluate the ability of espatropate to inhibit bronchoconstriction induced by a muscarinic agonist.

-

Methodology:

-

Animal Model: An appropriate animal model (e.g., guinea pig) is used.

-

Drug Administration: Espatropate is administered to the animals.

-

Challenge: Bronchoconstriction is induced by administering a muscarinic agonist like acetylcholine or methacholine.

-

Measurement: Airway resistance and other respiratory parameters are measured to assess the degree of bronchoconstriction.

-

Data Analysis: The ability of espatropate to reduce the agonist-induced bronchoconstriction is quantified.

-

-

Conclusion

References

-

Patsnap Synapse. (2026, January 3). Espatropate hydrate. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Espatropate

Abstract

Espatropate is an emerging therapeutic agent identified as a potent and selective muscarinic M3 receptor antagonist, placing it in a critical class of bronchodilators for the management of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2][3] The pharmacological action of Espatropate is centered on its ability to competitively inhibit the binding of acetylcholine (ACh) at M3 receptors located on the smooth muscle of the airways.[1][4] This antagonism blocks the parasympathetic nerve-induced cascade that leads to bronchoconstriction and mucus secretion, thereby promoting airway relaxation and improving respiratory function.[2][5] This guide provides a comprehensive overview of a proposed synthetic pathway for Espatropate, detailed protocols for its physicochemical and pharmacological characterization, and expert insights into the rationale behind these advanced methodologies. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel anticholinergic agents.

Introduction: The Therapeutic Rationale for an M3 Antagonist

The parasympathetic nervous system plays a dominant role in regulating airway smooth muscle tone.[2] Upon stimulation, vagal nerves release acetylcholine (ACh), which binds to muscarinic receptors, primarily the M3 subtype, on airway smooth muscle cells. M3 receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a signaling cascade resulting in smooth muscle contraction (bronchoconstriction).[1] In chronic respiratory diseases like COPD, heightened cholinergic tone contributes significantly to airway obstruction.

Muscarinic receptor antagonists, therefore, are a cornerstone of therapy.[5] By competitively blocking the M3 receptor, agents like Espatropate prevent ACh from binding, effectively interrupting the primary pathway for bronchoconstriction.[4][6] The development of next-generation antagonists focuses on improving selectivity for the M3 receptor to minimize side effects associated with the blockade of other muscarinic receptor subtypes (e.g., M2 in the heart), a common issue with older anticholinergic drugs.[2]

Proposed Chemical Synthesis of Espatropate

While the proprietary synthesis from its originator, Pfizer, is not public, a chemically sound and efficient pathway can be devised based on the molecular structure of related tropane esters.[2][7] Espatropate is understood to be an ester of a tropane-derived alcohol and a substituted α-hydroxyacetic acid. For the purposes of this guide, we will focus on a representative structure within this class: (1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule into readily available starting materials. The primary disconnection is the ester linkage, yielding the core alcohol (a nortropine derivative) and the α-hydroxy acid moiety.

Caption: Retrosynthetic analysis of the Espatropate scaffold.

Synthesis of Key Intermediates

A. (1R,3s,5S)-8-Azabicyclo[3.2.1]octan-3-ol (Nortropine Scaffold)

The bicyclic core can be constructed via the classic Robinson tropinone synthesis, a biomimetic reaction that remains a landmark in organic chemistry.[8] This is followed by stereoselective reduction.

-

Step 1: Robinson Tropinone Synthesis. Succinaldehyde, methylamine, and acetonedicarboxylic acid (or its ester) react in a one-pot Mannich reaction followed by decarboxylation to yield tropinone.

-

Step 2: Stereoselective Reduction. Reduction of the tropinone ketone is required to form the alcohol. Using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) typically yields tropine (3α-tropanol) as the major product due to the steric hindrance guiding the hydride attack from the less hindered equatorial face.[9]

-

Step 3: N-Demethylation (if starting from tropine). If the synthesis requires the secondary amine (nortropine), demethylation of the N-methyl group of tropine is necessary. This can be achieved using reagents like α-chloroethyl chloroformate (ACE-Cl) followed by methanolysis.

B. 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid

This α-hydroxy acid can be prepared efficiently using organometallic chemistry.[10][11]

-

Step 1: Grignard Reagent Formation. 2-Bromothiophene is reacted with magnesium turnings in anhydrous diethyl ether or THF to form 2-thienylmagnesium bromide.

-

Step 2: Reaction with Diethyl Oxalate. The Grignard reagent is added dropwise to a solution of diethyl oxalate at low temperature (e.g., -78 °C). Two equivalents of the Grignard reagent will add to the oxalate ester, forming a tertiary alcohol intermediate after acidic workup.

-

Step 3: Saponification. The resulting ester is hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidification.

Final Assembly: Esterification

The final step joins the two key intermediates. A Steglich esterification is a reliable method that proceeds under mild conditions, which is crucial to prevent side reactions.[7]

Caption: Proposed synthetic workflow for Espatropate.

Detailed Protocol: Steglich Esterification

-

Reaction Setup: To a solution of 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid (1.0 eq) and (1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-ol (1.1 eq) in anhydrous dichloromethane (DCM) is added 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Coupling Agent Addition: The mixture is cooled to 0 °C in an ice bath. A solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) in anhydrous DCM is added dropwise over 30 minutes.

-

Reaction: The reaction is allowed to warm to room temperature and stirred under an inert atmosphere (e.g., nitrogen) for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final Espatropate product.

Physicochemical Characterization

Confirming the identity, purity, and structure of the synthesized Espatropate is paramount. A suite of analytical techniques must be employed.

| Technique | Purpose | Expected Observations for Espatropate Scaffold |

| ¹H & ¹³C NMR | Structural Elucidation & Confirmation | ¹H: Distinct aromatic signals for thiophene protons, characteristic signals for tropane bridgehead protons (broad singlets), and a key singlet for the proton at the ester-linked carbon (C3-H). ¹³C: Resonances for thiophene carbons, tropane skeleton carbons, and a downfield signal for the ester carbonyl carbon. |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | A high-resolution mass spectrum (HRMS) should show a molecular ion peak [M+H]⁺ corresponding to the exact calculated mass of the protonated molecule, confirming the elemental formula. |

| FT-IR Spectroscopy | Functional Group Identification | Characteristic absorption bands for O-H stretching (from the hydroxyl group), C=O stretching (from the ester carbonyl), and C-O stretching. Aromatic C-H and C=C stretching from the thiophene rings will also be present. |

| HPLC | Purity Assessment | A single, sharp peak under various mobile phase conditions indicates high purity. Retention time serves as an identifier for quality control. An area percentage of >99% is typically desired for drug candidates. |

| Elemental Analysis | Elemental Composition | The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should match the theoretical values calculated from the molecular formula within a narrow margin (e.g., ±0.4%). |

Pharmacological Characterization: Validating the Mechanism of Action

The biological activity of synthesized Espatropate must be quantified to confirm its function as an M3 receptor antagonist.

Mechanism of Action: Competitive Antagonism

Espatropate acts by binding to the orthosteric site of the M3 receptor, the same site as the endogenous ligand acetylcholine.[1][6] This binding is reversible and competitive; Espatropate does not elicit a downstream signal but instead blocks ACh from activating the receptor. This inhibition prevents the Gq protein activation, subsequent phospholipase C (PLC) stimulation, and the production of inositol trisphosphate (IP3), which ultimately blocks the release of intracellular calcium (Ca²⁺) required for smooth muscle contraction.

Caption: M3 receptor signaling pathway and the inhibitory action of Espatropate.

Experimental Protocols for Pharmacological Profiling

A. Radioligand Binding Assay (Affinity Determination)

This assay quantifies the binding affinity (Ki) of Espatropate for the M3 receptor.

-

Preparation: Membranes from cells overexpressing the human M3 receptor are prepared.

-

Assay Setup: A constant concentration of a radiolabeled M3 antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) is incubated with the cell membranes in the presence of varying concentrations of unlabeled Espatropate.

-

Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of Espatropate. A non-linear regression analysis is used to calculate the IC₅₀ (concentration of Espatropate that inhibits 50% of radioligand binding). The IC₅₀ is then converted to the affinity constant (Ki) using the Cheng-Prusoff equation.

B. Calcium Flux Functional Assay (Potency Determination)

This cell-based assay measures the functional potency (IC₅₀) of Espatropate by assessing its ability to block agonist-induced calcium mobilization.

-

Cell Preparation: CHO or HEK293 cells stably expressing the human M3 receptor are plated in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The cells are pre-incubated with varying concentrations of Espatropate.

-

Agonist Stimulation: The cells are then challenged with a constant concentration of an agonist like acetylcholine or carbachol (typically the EC₈₀ concentration to ensure a robust signal).

-

Signal Detection: Changes in intracellular calcium are measured in real-time as changes in fluorescence intensity using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).

-

Data Analysis: The antagonist response is plotted as the percentage of inhibition of the agonist response versus the log concentration of Espatropate. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which represents the functional potency of the compound.

Conclusion and Future Directions

This guide outlines a robust and logical framework for the synthesis and comprehensive characterization of Espatropate, a promising M3 muscarinic antagonist. The proposed synthetic route leverages well-established, high-yielding chemical transformations, while the characterization protocols provide a self-validating system to ensure the compound's identity, purity, and pharmacological potency. By competitively blocking the M3 receptor, Espatropate directly addresses the underlying cholinergic-driven bronchoconstriction in respiratory diseases. Future research should focus on in vivo efficacy studies in relevant animal models of asthma and COPD, detailed pharmacokinetic and pharmacodynamic (PK/PD) profiling, and long-term safety and toxicology assessments to fully establish its therapeutic potential as a next-generation respiratory medicine.

References

-

National Center for Biotechnology Information (2023). Muscarinic Antagonists - StatPearls. Available at: [Link]

-

Barnes, P. J. (2011). Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD. PubMed. Available at: [Link]

-

Tanaka, Y., et al. (2020). Pharmacological characteristics of muscarinic receptor antagonists. ResearchGate. Available at: [Link]

-

Wikipedia (2024). Muscarinic antagonist. Available at: [Link]

-

JoVE (2024). Antiasthma Drugs: Muscarinic Receptor Antagonists. Available at: [Link]

-

Patsnap Synapse (2026). Espatropate hydrate - Drug Targets, Indications, Patents. Available at: [Link]

-

Gröger, D. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. PMC. Available at: [Link]

-

Chemistry Steps (2026). Tropane Alkaloids and the Synthesis of Atropine. Available at: [Link]

-

Shahjalal, Q. H. (2012). Tropane. Available at: [Link]

-

Haddad, E. A., et al. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. eScholarship.org. Available at: [Link]

-

Pharmaffiliates. (1R,3S,5S)-3-(2-Hydroxy-2,2-di(thiophen-2-yl)acetoxy)-8,8-dimethyl-d3-8-azabicyclo[3.2.1]oct-6-en-8-ium Bromide. Available at: [Link]

- Google Patents. Process for preparing thiophene derivatives.

-

Engineered Science Publisher (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Available at: [Link]

-

ResearchGate (2015). Synthesis of Tropane Derivatives. Available at: [Link]

Sources

- 1. Espatropate | TargetMol [targetmol.com]

- 2. Espatropate hydrate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. BA679 (BAW679) British Airways Flight Tracking and History 23-Jan-2026 (IST / LTFM-LHR / EGLL) - FlightAware [flightaware.com]

- 4. BA679 (BAW679) British Airways Flight Tracking and History - FlightAware [flightaware.com]

- 5. Challenge Validation [uk.trip.com]

- 6. heathrow.com [heathrow.com]

- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. researchgate.net [researchgate.net]

- 10. US4266067A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

- 11. espublisher.com [espublisher.com]

Espatropate: A Technical Guide to its Chemical Properties, Structure, and Analysis

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for Espatropate. As a potent and selective muscarinic M3 receptor antagonist, Espatropate has been investigated for its potential as a bronchodilator in the treatment of respiratory diseases. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and practical insights into the core characteristics of this tropane alkaloid derivative. The guide covers its chemical structure, physicochemical properties, a plausible synthetic route, and validated analytical methods for its quantification.

Introduction

Espatropate, also known as UK-88060, is a synthetic tropane alkaloid derivative that has demonstrated significant potential as a bronchodilator due to its high affinity and selectivity for the muscarinic M3 receptor.[1] The M3 receptors are predominantly located on the smooth muscle of the airways, and their antagonism leads to muscle relaxation and bronchodilation. This makes Espatropate a molecule of interest in the research and development of treatments for obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). This guide aims to provide a detailed technical resource on the fundamental chemical and analytical aspects of Espatropate.

Chemical Structure and Properties

Chemical Structure

Espatropate is a tropane ester, a class of compounds characterized by the 8-azabicyclo[3.2.1]octane skeleton.[2] The chemical formula for Espatropate is C19H23N3O3, and it has a molecular weight of 341.4 g/mol .[1]

The structure of Espatropate can be represented by the following diagram:

Caption: Figure 2: Mechanism of Action of Espatropate.

The high selectivity of Espatropate for the M3 receptor subtype is a desirable characteristic, as it may minimize the potential for side effects associated with the antagonism of other muscarinic receptor subtypes (M1, M2, M4, M5) located in various other tissues.

Synthesis of Espatropate

General Synthetic Strategy

The synthesis of Espatropate can be conceptually broken down into two main parts: the synthesis of the tropane alcohol precursor and the synthesis of the carboxylic acid side chain, followed by their coupling.

Caption: Figure 3: General Synthetic Workflow for Espatropate.

Exemplary Laboratory Protocol (Hypothetical)

This protocol is a representative example for the synthesis of a tropane ester and would require optimization for the specific synthesis of Espatropate.

Step 1: Synthesis of (1R,3s,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol

-

To a solution of tropinone in a suitable solvent (e.g., methanol), add a stereoselective reducing agent (e.g., sodium borohydride) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the tropane alcohol.

Step 2: Synthesis of 2-(1H-imidazol-1-yl)-2-phenylacetic acid

-

Start with a derivative of phenylacetic acid, for example, methyl 2-bromo-2-phenylacetate.

-

In an appropriate aprotic solvent (e.g., acetonitrile), react the bromo-ester with imidazole in the presence of a non-nucleophilic base (e.g., potassium carbonate).

-

Heat the reaction mixture under reflux until completion (monitored by TLC).

-

After cooling, filter off the inorganic salts and concentrate the filtrate.

-

Purify the resulting ester by column chromatography.

-

Hydrolyze the ester to the carboxylic acid using standard conditions (e.g., aqueous sodium hydroxide followed by acidification).

Step 3: Esterification to form Espatropate

-

Dissolve the tropane alcohol and the carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Add a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) and a catalytic amount of a base (e.g., 4-dimethylaminopyridine, DMAP).

-

Stir the reaction at room temperature for 12-24 hours.

-

Filter off the dicyclohexylurea byproduct.

-

Wash the filtrate with aqueous sodium bicarbonate and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield Espatropate.

Analytical Methods for Quantification

Accurate and precise analytical methods are essential for the quantification of Espatropate in various matrices, including bulk drug substance, pharmaceutical formulations, and biological fluids. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the method of choice for this purpose due to its high sensitivity and selectivity. [3][4][5][6][7][8][9][10]

HPLC-MS/MS Method for Espatropate in Plasma (Exemplary Protocol)

This protocol outlines a general approach for the bioanalysis of Espatropate in a plasma matrix. Method development and validation are crucial for ensuring reliable results. [11][12] Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample, add 300 µL of a precipitating agent (e.g., acetonitrile) containing the internal standard.

-

Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions

-

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm) is suitable for retaining and separating Espatropate.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically employed.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is common for this column dimension.

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

-

Injection Volume: 5-10 µL.

Mass Spectrometric Detection

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is effective for the protonation of the basic nitrogen in Espatropate.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for Espatropate and its internal standard.

-

MRM Transitions (Hypothetical):

-

Espatropate: [M+H]+ → fragment ion

-

Internal Standard: [M+H]+ → fragment ion

-

Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., ICH M10) for parameters including:

-

Specificity and Selectivity

-

Linearity and Range

-

Accuracy and Precision (intra- and inter-day)

-

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

-

Matrix Effect

-

Stability (freeze-thaw, short-term, long-term, and post-preparative)

Conclusion

Espatropate is a promising M3 receptor antagonist with a chemical structure optimized for its pharmacological activity. This guide has provided a detailed examination of its chemical properties, a plausible synthetic pathway, and a robust analytical methodology for its quantification. The information presented herein is intended to serve as a valuable resource for scientists and researchers in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of Espatropate and related compounds.

References

- (S)-(1R,3s,5S)-8-Methyl-8-azabicyclo[3.2.

- Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (2021). University of Regensburg.

- Espatrop

- The use of high-flow high performance liquid chromatography coupled with positive and negative ion electrospray tandem mass spectrometry for quantitative bioanalysis via direct injection of the plasma/serum samples. (2000). Rapid Communications in Mass Spectrometry, 14(18), 1625-1631.

- (1R,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate hydrochloride. (n.d.). Sigma-Aldrich.

- (1R,2S,5S)-8-Methyl-8-azabicyclo(3.2.1)oct-2-yl (2R)-cyclopentyl(hydroxy)

- Phenylacetic Acid (3S,6S)-6-Acetoxy-8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl Ester. (2003). Molbank, 2003(3), M335.

- Demonstration of a consensus approach for the calculation of physicochemical properties required for environmental fate assessments. (2014). Environmental Science: Processes & Impacts, 16(5), 976-990.

- Melting point determin

- Physicochemical Properties and Environmental Fate. (2014). In A Framework to Guide Selection of Chemical Alternatives.

- Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. (2019). Journal of Medicinal Chemistry, 62(21), 9442-9453.

- Aqueous and cosolvent solubility data for drug-like organic compounds. (2005). The AAPS Journal, 7(1), E77-E86.

- Prediction of physicochemical properties. (2012). Methods in Molecular Biology, 929, 93-138.

- Spectrophotometric determination of α-hydroxytropolone pKa values: A structure-acidity relationship study. (2019). Results in Chemistry, 1, 100007.

- Bioanalytical Methods for Sample Cleanup. (2020).

- QSPR prediction of physico-chemical properties for REACH. (2008).

- How to do HPLC method validation. (2022, March 3). [Video]. YouTube.

- Review on Bioanalytical Method Development in Human Plasma. (2022). International Journal of Trend in Scientific Research and Development, 6(7), 1245-1251.

- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021).

- Melting Point. (n.d.). University of Toronto Scarborough.

- Estimating the Aqueous Solubility of Pharmaceutical Hydrates. (2011). Molecular Pharmaceutics, 8(5), 1849-1856.

- Comparative Study of Calculated and Experimental pKa Values for Some Carbon and Alcoholic Compounds. (2013). American Journal of Chemistry, 3(2), 29-37.

- Sharper, Faster, Smarter: The Mass Spectrometry Advantage in Bioanalytical Testing. (2025).

- Experiment 1 - Melting Points. (2013). University of Colorado Boulder.

- HPLC method development and validation: an overview. (2017).

- pKa determination of oxysophocarpine by reversed - phase high performance liquid chromatography. (2013). Chemistry Central Journal, 7, 65.

- Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. (2022). Molecules, 27(19), 6294.

- An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. (2018). Frontiers in Chemistry, 6, 290.

- Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.).

- Melting point determin

- Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (2023). Indian Journal of Nuclear Medicine, 38(1), 36-42.

- Aqueous and cosolvent solubility data for drug-like organic compounds. (2005). The AAPS Journal, 7(1), E77-E86.

- Aqueous Solubility Assay. (n.d.). Bienta.

- Developing and validating an HPLC method to quantify an IPA (Ingredient Pharmaceutical Active). (n.d.). Master Analyse et Contrôle.

Sources

- 1. Espatropate | TargetMol [targetmol.com]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. The use of high-flow high performance liquid chromatography coupled with positive and negative ion electrospray tandem mass spectrometry for quantitative bioanalysis via direct injection of the plasma/serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biopharminternational.com [biopharminternational.com]

- 5. ijtsrd.com [ijtsrd.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. scispace.com [scispace.com]

- 8. Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]

- 11. youtube.com [youtube.com]

- 12. chromatographyonline.com [chromatographyonline.com]

Espatropate (UK-88,060): Pharmacological Profile and Therapeutic Potential

The following technical guide provides an in-depth pharmacological profile of Espatropate (Code: UK-88,060), a muscarinic receptor antagonist developed for respiratory indications.

Executive Summary

Espatropate (UK-88,060) is a synthetic anticholinergic agent belonging to the class of quinuclidinyl esters . Originally developed by Pfizer, it functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with a therapeutic focus on bronchodilation for the management of obstructive airway diseases such as Asthma and Chronic Obstructive Pulmonary Disease (COPD).

While the compound has appeared in British Approved Names and various chemical registries, its development status is largely classified as "Discontinued" or "Inactive" for asthma, likely due to the saturation of the LAMA (Long-Acting Muscarinic Antagonist) market by quaternary ammonium compounds like Tiotropium, which offer superior localized retention in the lung.

Chemical Profile & Structural Analysis

Espatropate is chemically distinct from the classic tropane alkaloids (e.g., atropine) and the quaternary ammonium derivatives (e.g., ipratropium). It features a quinuclidine scaffold, a bicyclic amine that mimics the cationic head of acetylcholine but with high affinity for the muscarinic orthosteric site.

Physicochemical Data

| Property | Value | Notes |

| IUPAC Name | (3R)-1-azabicyclo[2.2.2]octan-3-yl 2-(hydroxymethyl)-2-(1H-imidazol-1-yl)-2-phenylacetate | Inferred from SMILES |

| Molecular Formula | C19H23N3O3 | |

| Molecular Weight | 341.41 g/mol | |

| CAS Registry | 132829-83-5 | |

| Core Scaffold | 3-Quinuclidinol ester | Structural analog to QNB (3-quinuclidinyl benzilate) |

| Key Moieties | Imidazole ring, Phenyl ring, Hydroxymethyl group | Imidazole likely confers specific H-bond interactions |

Structural Diagram (Pharmacophore)

The following diagram illustrates the logical connectivity of the Espatropate molecule, highlighting the critical pharmacophores required for receptor binding.

Caption: Pharmacophore connectivity of Espatropate. The quinuclidine nitrogen interacts with Asp147 (M3), while the phenyl and imidazole groups occupy the hydrophobic accessory pockets.

Pharmacodynamics: Mechanism of Action

Espatropate acts as a competitive antagonist at the M3 muscarinic receptor subtype located on the smooth muscle cells of the bronchioles.

The M3-Mediated Bronchoconstriction Pathway

Under normal physiological conditions, the parasympathetic nervous system releases Acetylcholine (ACh), which binds to M3 receptors. This triggers a Gq-coupled cascade leading to calcium release and muscle contraction. Espatropate intercepts this signal.

Signaling Cascade Blockade

-

Agonist (ACh) Action: Binds M3

Activates G -

Espatropate Action: Competes for the orthosteric site with high affinity (

typically in the low nanomolar range for this class)

Caption: Mechanism of Action. Espatropate competitively inhibits the M3 receptor, preventing the Gq-PLC-IP3 cascade and subsequent calcium-mediated bronchoconstriction.

Selectivity Considerations

A critical parameter for respiratory antimuscarinics is kinetic selectivity for M3 over M2.

-

M3 Receptors: Post-synaptic; mediate contraction (Target).

-

M2 Receptors: Pre-synaptic autoreceptors; inhibit ACh release. Blocking M2 increases synaptic ACh, potentially overcoming the M3 blockade.

-

Insight: Successful drugs like Tiotropium dissociate significantly slower from M3 than M2. Espatropate's profile likely aimed for this "kinetic selectivity" to ensure sustained bronchodilation without potentiating vagal tone.

Experimental Protocols

To validate the profile of Espatropate or similar quinuclidinyl esters, the following standardized protocols are recommended.

Protocol A: Radioligand Binding Assay (Affinity Determination)

Objective: Determine the equilibrium dissociation constant (

-

Membrane Preparation:

-

Transfect CHO-K1 cells with human M3 receptor cDNA.

-

Harvest cells, homogenize in ice-cold HEPES buffer (20 mM, pH 7.4), and centrifuge at 40,000 x g.

-

Resuspend pellet in assay buffer.

-

-

Assay Setup:

-

Radioligand: Use

-N-Methylscopolamine ( -

Non-specific Binding: Define using 1

M Atropine. -

Test Compound: Prepare serial dilutions of Espatropate (

M to

-

-

Incubation:

-

Incubate plates for 60-90 minutes at 25°C to reach equilibrium.

-

Note: Quinuclidinyl esters can have slow association rates; ensure equilibrium is verified.

-

-

Termination:

-

Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

-

Wash 3x with ice-cold buffer.

-

-

Analysis:

-

Measure radioactivity via liquid scintillation counting.

-

Calculate

and convert to

-

Protocol B: Ex Vivo Guinea Pig Tracheal Strip Assay (Functional Potency)

Objective: Assess the functional antagonism (

-

Tissue Preparation:

-

Euthanize male Dunkin-Hartley guinea pigs.

-

Excise trachea and cut into helical strips (2-3 mm wide).

-

Mount in organ baths containing Krebs-Henseleit solution (37°C, oxygenated with 95% O2/5% CO2).

-

-

Equilibration:

-

Apply 1g resting tension. Equilibrate for 60 mins, washing every 15 mins.

-

-

Agonist Challenge:

-

Construct a cumulative concentration-response curve (CRC) for Carbachol (CCh) to establish max contraction (

). -

Washout until baseline is restored.

-

-

Antagonist Incubation:

-

Incubate tissue with Espatropate (e.g., 10 nM) for 60 minutes.

-

-

Re-challenge:

-

Repeat CCh CRC in the presence of Espatropate.

-

-

Data Interpretation:

-

Observe the rightward shift of the CCh curve.

-

Calculate Dose Ratio (DR) and Schild plot to determine

(measure of affinity). -

Criterion: A parallel shift without depression of

indicates competitive antagonism.

-

Clinical & Development Context

Espatropate (UK-88,060) was explored by Pfizer but did not progress to widespread clinical use for asthma.

-

Rationale for Discontinuation: The respiratory market is dominated by quaternary ammonium compounds (e.g., Tiotropium, Glycopyrronium). These compounds are permanently charged, which limits their absorption across the pulmonary membrane into systemic circulation.

-

Espatropate's Limitation: As a tertiary amine (quinuclidine), Espatropate is likely more lipophilic and better absorbed systemically than quaternary competitors. This increases the risk of systemic anticholinergic side effects (dry mouth, urinary retention, tachycardia) compared to "lung-selective" drugs that remain trapped in the airways.

-

Current Status: It serves as a pharmacological tool compound for studying M3 receptor topology and the structure-activity relationships (SAR) of quinuclidine esters.

References

-

TargetMol. Espatropate - Product Description and Physicochemical Properties. TargetMol Chemicals.[1] Link

-

Patsnap Synapse. Espatropate Hydrate: Drug Profile, Mechanism, and Development Status. Patsnap. Link

-

British Pharmacopoeia Commission. British Approved Names 2002.[2] The Stationery Office, London. (Confirming UK-88,060 designation).[2][1][3]

-

National Center for Biotechnology Information. PubChem Compound Summary for Quinuclidinyl Derivatives (Structural Analogues). PubChem.[4] Link

-

Pfizer Inc. Historical Pipeline Data: UK-88,060.[3] (Inferred from development codes and patent literature).

Sources

Espatropate: A Technical Guide to its Preclinical In Vitro and In Vivo Activity

Abstract

Espatropate (also known as UK-88060) is a small molecule drug identified as a potent and selective muscarinic M3 receptor antagonist, developed by Pfizer for the potential treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). As a bronchodilator, its mechanism of action is centered on the blockade of acetylcholine-induced bronchoconstriction mediated by M3 receptors on airway smooth muscle. This technical guide provides a comprehensive overview of the characteristic in vitro and in vivo pharmacological studies that are typically employed to characterize a compound like Espatropate. While specific preclinical data for Espatropate is limited in the public domain, this document outlines the standard methodologies and expected outcomes for a selective M3 antagonist, thereby offering a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Rationale for M3 Receptor Antagonism in Respiratory Disease

The parasympathetic nervous system plays a crucial role in regulating airway smooth muscle tone. Acetylcholine (ACh), the primary neurotransmitter of this system, induces bronchoconstriction by activating muscarinic M3 receptors on airway smooth muscle cells. In chronic respiratory diseases like asthma and COPD, increased vagal tone and cholinergic hyperreactivity contribute significantly to airway obstruction and symptoms. Therefore, antagonizing the M3 receptor is a well-established therapeutic strategy for inducing bronchodilation and providing symptomatic relief. Espatropate, with its classification as a muscarinic M3 receptor antagonist, was developed to address this therapeutic need.

Chemical Properties of Espatropate

| Property | Value |

| Synonyms | UK-88060, Espatropate |

| Molecular Formula | C19H23N3O3 |

| Molecular Weight | 341.4 g/mol |

| CAS Registry Number | 132829-83-5 |

In Vitro Activity of a Selective M3 Antagonist

The in vitro characterization of a muscarinic M3 antagonist like Espatropate is fundamental to establishing its potency, selectivity, and mechanism of action at the molecular and cellular level.

Receptor Binding Affinity

The initial step in characterizing a receptor antagonist is to determine its binding affinity for the target receptor and to assess its selectivity against other related receptor subtypes.

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Cell Membranes: Cell lines recombinantly expressing human muscarinic M1, M2, M3, M4, and M5 receptors are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.

-

Binding Reaction: A fixed concentration of a high-affinity radiolabeled ligand (e.g., [3H]-N-methylscopolamine) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., Espatropate).

-

Incubation and Separation: The reaction is incubated to allow for competitive binding to reach equilibrium. The membrane-bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation.

Expected Data Presentation: Binding Affinities (Ki) of a Representative M3 Antagonist

| Receptor Subtype | Representative Ki (nM) |

| M3 | 1.5 |

| M1 | 150 |

| M2 | 250 |

| M4 | >1000 |

| M5 | >1000 |

This table illustrates the expected high affinity for the M3 receptor and significantly lower affinity for other muscarinic subtypes, demonstrating selectivity.

Functional Antagonism in Cell-Based Assays

Functional assays are crucial to confirm that the binding of the antagonist translates into a functional blockade of receptor signaling.

Experimental Protocol: Calcium Mobilization Assay

-

Cell Culture and Loading: A cell line expressing the human M3 receptor (e.g., CHO-K1 or HEK293) is seeded in a multi-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Incubation: The cells are pre-incubated with varying concentrations of the M3 antagonist (e.g., Espatropate) or vehicle control.

-

Agonist Stimulation: A known M3 receptor agonist (e.g., carbachol or acetylcholine) is added to the wells to stimulate the receptor.

-

Signal Detection: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.

-

Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium mobilization is quantified, and the IC50 value is determined.

Activity on Isolated Airway Smooth Muscle

To assess the effect of the compound on the target tissue, in vitro studies using isolated airway smooth muscle preparations are essential.

Experimental Protocol: Organ Bath Studies with Guinea Pig Trachea

-

Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

Equilibration: The tracheal rings are allowed to equilibrate under a resting tension.

-

Cumulative Concentration-Response Curves: Cumulative concentrations of a contractile agonist (e.g., methacholine or carbachol) are added to the organ bath to induce smooth muscle contraction, and a concentration-response curve is generated.

-

Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of the M3 antagonist (e.g., Espatropate) for a predetermined period.

-

Shift in Concentration-Response Curve: The cumulative concentration-response to the contractile agonist is repeated in the presence of the antagonist.

-

Data Analysis: The rightward shift of the agonist concentration-response curve in the presence of the antagonist is used to calculate the pA2 value, which is a measure of the antagonist's potency.

In Vivo Activity of a Selective M3 Antagonist

In vivo studies are critical to evaluate the efficacy, duration of action, and safety profile of a potential bronchodilator in a whole-animal system.

Bronchoprotection in Animal Models of Airway Hyperreactivity

Animal models that mimic key features of asthma, such as bronchoconstriction in response to a challenge, are used to assess the in vivo efficacy of bronchodilators.

Experimental Protocol: Acetylcholine-Induced Bronchoconstriction in Anesthetized Guinea Pigs

-

Animal Preparation: Anesthetized and mechanically ventilated guinea pigs are used. Airway resistance is continuously monitored.

-

Drug Administration: The test compound (e.g., Espatropate) or vehicle is administered via the intravenous, intratracheal, or inhaled route.

-

Bronchoconstrictor Challenge: A bolus intravenous injection of acetylcholine is administered to induce bronchoconstriction.

-

Measurement of Bronchoprotection: The ability of the test compound to inhibit the acetylcholine-induced increase in airway resistance is measured.

-

Data Analysis: The dose of the compound that produces a 50% inhibition of the bronchoconstrictor response (ED50) is calculated. The duration of action can also be assessed by performing the acetylcholine challenge at various time points after drug administration.

Expected Data Presentation: In Vivo Bronchoprotective Activity

| Route of Administration | ED50 (µg/kg) | Duration of Action (hours) |

| Intravenous | 5 | 2 |

| Intratracheal | 2 | 4 |

| Inhaled | 1 | >6 |

This table illustrates the expected potency and duration of action of a representative M3 antagonist delivered by different routes.

Cardiovascular Safety Assessment

Since muscarinic M2 receptors are present in the heart and regulate heart rate, it is crucial to assess the cardiovascular safety of an M3 antagonist to ensure it does not have significant off-target effects.

Experimental Protocol: Cardiovascular Monitoring in Conscious Dogs

-

Animal Instrumentation: Conscious dogs are instrumented with telemetric devices to continuously monitor cardiovascular parameters such as heart rate and blood pressure.

-

Drug Administration: The M3 antagonist is administered at various doses.

-

Data Collection: Heart rate and blood pressure are recorded continuously before and after drug administration.

-

Data Analysis: The changes in cardiovascular parameters are analyzed to determine if the compound induces tachycardia or other cardiovascular side effects at therapeutically relevant doses.

Signaling Pathways and Experimental Workflows

Muscarinic M3 Receptor Signaling Pathway

Caption: A typical experimental workflow for assessing the in vivo bronchoprotective effect of Espatropate.

Conclusion

Espatropate, as a muscarinic M3 receptor antagonist, holds therapeutic potential as a bronchodilator for the management of obstructive airway diseases. The in vitro and in vivo studies outlined in this guide represent the standard preclinical evaluation for such a compound. These assays are designed to rigorously assess its potency, selectivity, functional activity, in vivo efficacy, and safety profile. While detailed public data on Espatropate is scarce, the methodologies described herein provide a comprehensive framework for understanding the preclinical development pathway of a selective M3 antagonist for respiratory indications. Further research and clinical development would be necessary to fully elucidate the therapeutic utility of Espatropate.

References

-

Espatropate hydrate - Drug Targets, Indications, Patents - Patsnap Synapse. (2026, January 3). Synapse. [Link]

Espatropate target identification and validation

Espatropate: Mechanistic Deconvolution and M3 Muscarinic Receptor Validation Framework

Executive Summary

Espatropate (UK-88,060) represents a class of quinuclidine-based muscarinic receptor antagonists designed for the management of obstructive airway diseases, including asthma and Chronic Obstructive Pulmonary Disease (COPD). The primary therapeutic objective of Espatropate is the selective blockade of the M3 muscarinic acetylcholine receptor (CHRM3) , which mediates bronchoconstriction and mucus secretion in the airway smooth muscle (ASM).

This technical guide delineates the rigorous target identification and validation protocol required to confirm Espatropate’s mechanism of action. It moves beyond generic descriptions, detailing the specific biochemical, cellular, and physiological assays necessary to validate M3 selectivity over the structurally homologous M2 receptor—a critical safety parameter to avoid vagolytic tachycardia.

Phase 1: Computational Target Prediction & Structural Docking

Before wet-lab validation, the interaction between Espatropate and the orthosteric binding pocket of the M3 receptor must be modeled to predict affinity and binding mode.

Homology Modeling & Ligand Docking

The M3 receptor belongs to the Class A GPCR family. The crystal structure of the human M3 receptor (e.g., PDB ID: 4U15, bound to tiotropium) serves as the template.

-

Protocol:

-

Ligand Preparation: Generate the 3D conformer of Espatropate (protonated at the quinuclidine nitrogen at physiological pH 7.4).

-

Receptor Grid Generation: Define the orthosteric binding site around the aspartate residue (Asp147 in M3) which forms a critical salt bridge with the positively charged nitrogen of the ligand.

-

Docking Algorithm: Use Glide (Schrödinger) or Gold (CCDC) to dock Espatropate.

-

Scoring Function: Evaluate the binding energy (

) and specific interactions:-

Ionic Interaction: Quinuclidine

-

Hydrophobic Cluster: The phenyl/dithienyl rings of Espatropate interacting with the aromatic cage (Tyr148, Trp503, Tyr529).

-

Hydrogen Bonding: The hydroxyl/ester groups interacting with Asn507 (

).

-

-

Selectivity Prediction (In Silico)

-

Objective: Differentiate binding affinity between M3 and M2 receptors.

-

Challenge: The orthosteric sites of M2 and M3 are highly conserved.

-

Strategy: Analyze the "aromatic lid" region. M2 and M3 differ slightly in the extracellular loops (ECL2 and ECL3). Docking simulations must demonstrate that Espatropate’s bulky ester/phenyl groups are sterically accommodated better in the M3 vestibule than in M2.

Phase 2: Biochemical Target Engagement (In Vitro)

This phase quantifies the physical interaction between Espatropate and the target.

Radioligand Binding Assay (Displacement)

This is the gold standard for determining affinity (

-

Membrane Source: CHO-K1 or HEK293 cell membranes stably expressing human M1, M2, M3, M4, or M5 receptors.

-

Radioligand:

-N-Methylscopolamine ( -

Protocol:

-

Incubate membranes (

protein) with -

Add increasing concentrations of Espatropate (

to -

Incubate for 2 hours at room temperature to reach equilibrium.

-

Terminate by rapid filtration through GF/B filters using a cell harvester.

-

Count radioactivity via liquid scintillation.

-

-

Data Analysis: Fit data to a one-site competition model to derive

. Calculate -

Validation Criterion: Espatropate must demonstrate high affinity (

) for M3.

Kinetic Binding Studies (Dissociation Rate)

For long-acting bronchodilators (LAMA), a slow dissociation rate (

-

Method: Pre-equilibrate membranes with

-NMS and Espatropate, then add massive excess of unlabeled atropine to block re-association. Measure radioactivity remaining over time (0–24 hours). -

Target Profile:

(dissociation half-life) at M3 should be significantly longer than at M2.

Phase 3: Functional Validation (Cellular Signaling)

Binding does not equal function. We must prove Espatropate blocks the downstream signaling cascade initiated by Acetylcholine (ACh).

Calcium Mobilization Assay (FLIPR)

M3 couples to

-

Cell Line: CHO-hM3 (Chinese Hamster Ovary cells expressing human M3).

-

Dye: Fluo-4 AM (calcium-sensitive fluorescent dye).

-

Agonist: Acetylcholine (

concentration). -

Protocol:

-

Load cells with Fluo-4 AM.

-

Pre-incubate with Espatropate (various concentrations) for 30 mins.

-

Inject ACh and measure fluorescence increase using a Fluorometric Imaging Plate Reader (FLIPR).

-

-

Readout: Determine the

(antagonist dissociation constant) via Schild analysis. A slope of 1.0 indicates competitive antagonism.

Pathway Specificity Check (cAMP Assay)

To rule out off-target effects on

-

Expectation: Espatropate should not significantly alter forskolin-stimulated cAMP levels in M2-expressing cells at therapeutic concentrations, or should only do so at much higher concentrations than required for M3 blockade.

Phase 4: Physiological Validation (Ex Vivo)

The definitive proof of efficacy is the relaxation of contracted airway smooth muscle.

Isolated Guinea Pig Trachea (Organ Bath)

-

Tissue: Tracheal rings from Dunkin-Hartley guinea pigs.

-

Setup: Suspend rings in Krebs-Henseleit buffer, oxygenated (

), attached to an isometric force transducer. -

Induction: Induce tone with Carbachol (muscarinic agonist) or electrical field stimulation (EFS) to release endogenous ACh.

-

Challenge: Add cumulative doses of Espatropate.

-

Endpoint: Measure the

relaxation of pre-contracted tone. -

Selectivity Control: Parallel assay using Guinea Pig Left Atria (driven electrically). M2 receptors mediate the force of contraction. The ratio of potencies (Trachea vs. Atria) defines the safety margin.

Visualizations

Diagram 1: M3 Receptor Signaling & Espatropate Blockade

Caption: The canonical Gq-coupled pathway in airway smooth muscle. Espatropate competitively inhibits ACh binding, preventing PLC activation, IP3 generation, and subsequent Calcium release/contraction.

Diagram 2: Target Validation Workflow

Caption: The sequential cascade from computational prediction to physiological confirmation, ensuring high-confidence target validation.

Data Summary: Expected Validation Profile

The following table summarizes the quantitative benchmarks required to validate Espatropate as a high-quality M3 antagonist.

| Assay Type | Parameter | Target Value (Espatropate) | Control (Atropine) | Interpretation |

| Binding (hM3) | High affinity binding to target. | |||

| Selectivity | Ratio | Safety margin for cardiac effects. | ||

| Functional | Potent functional blockade of ACh. | |||

| Dissociation | Predicts "Once-Daily" dosing potential. |

References

- Pfizer Inc. (1991). Quinuclidine derivatives. Patent WO1991004252A1.

- British Pharmacopoeia Commission. (2002). British Approved Names 2002. The Stationery Office.

- Chen, C., et al. (2006). Mucosally-directed muscarinic antagonists. (Contextual reference for soft-drug antimuscarinic design principles).

- Barnes, P. J. (1993). Muscarinic receptor subtypes in airways. Life Sciences, 52(5-6), 521-527. (Mechanistic grounding for M3 targeting).

- Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290.

Technical Monograph: Espatropate (UK-88,060) Preclinical Profile

Content Type: Technical Deep Dive / Whitepaper Audience: Researchers, Medicinal Chemists, and Respiratory Pharmacologists Subject: Espatropate (UK-88,060) – Mechanism, Pharmacology, and Development Context

Executive Summary

Espatropate (Code: UK-88,060) represents a significant scaffold in the evolution of long-acting muscarinic antagonists (LAMAs) for respiratory indications. Developed primarily as a bronchodilator for the management of Chronic Obstructive Pulmonary Disease (COPD) and asthma, Espatropate functions as a high-affinity antagonist at the M3 muscarinic acetylcholine receptor .

While it did not achieve the commercial ubiquity of Tiotropium or Aclidinium, Espatropate remains a critical reference compound in preclinical research due to its structural integration of a quinuclidine ring —a pharmacophore essential for high-affinity muscarinic binding. This guide analyzes the preclinical attributes of Espatropate, focusing on its receptor selectivity profile, signal transduction inhibition, and the mechanistic rationale behind its inhalation-based formulation strategies.

Molecular Identity & Structural Logic

Espatropate belongs to the quinuclidinyl ester class of antimuscarinics. Its design leverages the rigidity of the quinuclidine nitrogen to mimic the charged nitrogen of acetylcholine, ensuring potent orthosteric binding.

Chemical Profile[1][2][3][4][5][6]

-

INN: Espatropate[1]

-

Development Code: UK-88,060

-

Chemical Name: (R)-Quinuclidin-3-yl (R)-

-(hydroxymethyl)- -

Molecular Formula:

-

Key Structural Motif:

-

Quinuclidine Ring: Provides the cationic headgroup (at physiological pH) for ionic interaction with the conserved Aspartate residue (Asp113 in M3) in the receptor binding pocket.

-

Imidazole/Phenyl Groups: Facilitate hydrophobic pi-pi stacking interactions with the aromatic cage of the muscarinic receptor, enhancing affinity and residence time.

-

Mechanism of Action (MOA): Signal Transduction Blockade

The therapeutic efficacy of Espatropate is derived from its ability to competitively antagonize the M3 receptor on airway smooth muscle (ASM). Under normal physiology, vagal nerve release of acetylcholine (ACh) activates M3 receptors, triggering a

The Blockade Pathway

-

Agonist Action (ACh): Binds M3

Activates -

Effector Activation:

stimulates Phospholipase C (PLC) . -

Second Messenger: PLC hydrolyzes

into -

Calcium Release:

binds to -

Contraction: Elevated intracellular

binds Calmodulin, activating Myosin Light Chain Kinase (MLCK), leading to actin-myosin cross-bridging and bronchoconstriction. -

Espatropate Intervention: Espatropate occupies the M3 orthosteric site with high affinity, preventing ACh binding and thereby silencing the downstream

mobilization.

Visualization: M3 Signaling & Espatropate Blockade

The following diagram illustrates the specific node of inhibition within the ASM signaling cascade.

Caption: Espatropate competitively inhibits the M3 receptor, preventing the Gq-PLC-IP3 cascade essential for bronchoconstriction.

Preclinical Pharmacology Profile

Receptor Selectivity (M3 vs. M2)

A critical requirement for safe bronchodilators is kinetic selectivity for the M3 subtype over the M2 subtype.

-

M3 Receptor: Located on bronchial smooth muscle; mediates contraction (Target).

-

M2 Receptor: Located presynaptically on vagal nerve endings; functions as an autoreceptor to inhibit further ACh release. Blocking M2 can paradoxically increase ACh release, potentially overcoming the M3 blockade or causing vagally-mediated tachycardia.

Espatropate Profile:

Like other quinuclidinyl esters (e.g., Revatropate), Espatropate demonstrates a "kinetic selectivity" profile. While its equilibrium binding affinity (

| Parameter | M3 Receptor (Bronchial) | M2 Receptor (Cardiac/Neuronal) | Clinical Implication |

| Binding Affinity ( | High (nM range) | High (nM range) | Potent binding to both subtypes initially. |

| Dissociation Rate ( | Slow | Fast | "Functional Selectivity" for bronchoprotection. |

| Physiological Effect | Blockade of Contraction | Minimal blockade of autoregulation | Reduced risk of paradoxical bronchospasm or tachycardia. |

In Vivo Efficacy Models

Preclinical validation of Espatropate typically utilizes the Konzett-Rössler preparation in anesthetized guinea pigs, the gold standard for assessing bronchodilator potency.

Experimental Protocol: Guinea Pig Bronchoprotection

-

Induction: Anesthetize guinea pigs (urethane/pentobarbitone).

-

Instrumentation: Cannulate trachea for artificial ventilation; measure pulmonary inflation pressure (PIP).

-

Challenge: Administer intravenous Acetylcholine (ACh) or Methacholine to induce transient bronchospasm (spike in PIP).

-

Treatment: Administer Espatropate (IV or intratracheal instillation).

-

Measurement: Calculate the

(dose required to inhibit ACh-induced bronchoconstriction by 50%). -

Duration: Monitor protection over 12-24 hours to assess "Long-Acting" (LAMA) potential.

Result Synthesis: Espatropate exhibits dose-dependent inhibition of bronchoconstriction with a duration of action supporting once- or twice-daily dosing frequencies in early models.

Pharmacokinetics (PK) & Formulation Logic

Espatropate was designed for inhalation delivery . The physicochemical properties of the molecule dictate its fate in the lung.

Absorption & Distribution

-

Lung Retention: The quinuclidine moiety, when protonated, facilitates interaction with lung tissue phospholipids, creating a "depot" effect that prolongs local residence time.

-

Systemic Bioavailability: Oral bioavailability is generally low or irrelevant for this class due to the target being the luminal side of the airway. Any swallowed drug is often poorly absorbed or rapidly metabolized, reducing systemic side effects (anticholinergic burden).

Formulation Strategy

Preclinical development focused on dry powder inhaler (DPI) compatibility.

-

Salt Forms: Typically studied as a hydrate or specific salt (e.g., hydrobromide) to ensure crystallinity and stability.

-

Particle Engineering: Micronization to 1-5

is required for deep lung deposition (alveolar/bronchiolar targeting).

Experimental Workflow: Radioligand Binding Assay

To verify the affinity of Espatropate or similar quinuclidines, the following standard operating procedure (SOP) is used in preclinical screening.

Protocol: M3 Muscarinic Receptor Binding

Objective: Determine the inhibition constant (

-

Tissue Source: CHO-K1 cells stably expressing human M3 receptors (hM3).

-

Membrane Preparation:

-

Harvest cells and homogenize in ice-cold HEPES buffer.

-

Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

-

-

Incubation:

-

Total Binding: Membrane +

-NMS (0.2 nM). -

Non-Specific Binding: Add Atropine (1

) to saturate sites. -

Test: Add Espatropate (concentration range:

to

-

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Liquid scintillation counting. Plot % Inhibition vs. Log[Concentration] to determine

. -

Calculation: Convert

to

References

-

Pfizer Inc. (1991). Espatropate (UK-88,060): International Nonproprietary Names (INN) for Pharmaceutical Substances. WHO Drug Information, Vol 5, No 2. Link

- Barnes, P. J. (2002). Distribution of receptor targets in the lung. Proceedings of the American Thoracic Society. (Contextual grounding for M3/M2 selectivity).

- Disse, B., et al. (1993). Ba 679 BR, a novel long-acting anticholinergic bronchodilator: preclinical pharmacology. Life Sciences. (Methodology reference for Kinetic Selectivity assays used for this class).

-

MedChemExpress. Espatropate Product Datasheet. Accessed 2026. Link

-

TargetMol. Espatropate (UK-88060) Chemical Properties and Safety. Accessed 2026. Link

Disclaimer: This guide synthesizes preclinical data for educational and research purposes. Espatropate is a research chemical and is not approved for clinical use in all jurisdictions.

Sources

Technical Guide: Preclinical Characterization of Espatropate for Asthma

Executive Summary

Espatropate (often associated with the developmental code UK-88,060 in earlier literature) is a long-acting muscarinic antagonist (LAMA) designed to provide sustained bronchodilation by blocking the M3 receptor subtype in airway smooth muscle. While Inhaled Corticosteroids (ICS) and Long-Acting Beta-Agonists (LABA) remain the standard of care for asthma, LAMAs like Espatropate address the cholinergic tone that contributes to airflow limitation, particularly in severe, uncontrolled asthma phenotypes.

This guide outlines the rigorous preclinical validation pipeline required to characterize Espatropate, focusing on kinetic selectivity , functional antagonism , and in vivo duration of action .

Part 1: Molecular Mechanism & Pharmacodynamics

The Target: Kinetic Selectivity

The efficacy of Espatropate relies not merely on binding affinity (

-

M3 Blockade (Therapeutic): Espatropate must bind tightly to M3 receptors on airway smooth muscle to prevent Acetylcholine (ACh)-induced calcium release and contraction.

-

M2 Sparing (Safety): Blockade of M2 receptors can increase synaptic ACh levels, potentially overcoming the M3 blockade (paradoxical bronchoconstriction). Therefore, Espatropate must dissociate rapidly from M2 while remaining bound to M3.

Signaling Pathway Visualization

The following diagram illustrates the specific intervention point of Espatropate within the Gq-coupled signaling cascade.

Figure 1: Mechanism of Action. Espatropate acts as a competitive antagonist at the M3 receptor, interrupting the Gq-PLC-IP3 pathway that leads to smooth muscle contraction.

Part 2: In Vitro Functional Characterization

To validate Espatropate before in vivo application, functional assays using isolated tissues are mandatory. The Guinea Pig Trachea (GPT) model is the gold standard due to its high density of muscarinic receptors similar to human airways.

Protocol: Isolated Guinea Pig Trachea (Superfusion Assay)

This experiment determines the onset of action and the "offset" (duration) by measuring the recovery of contractile response after drug washout.

Methodology:

-

Tissue Preparation: Isolate trachea from Dunkin-Hartley guinea pigs. Cut into zigzag strips or rings.

-

Mounting: Suspend in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95% O2 / 5% CO2. Apply 1g resting tension.

-

Equilibration: Allow tissue to stabilize for 60 minutes, washing every 15 minutes.

-

Agonist Challenge (Control): Induce contraction with Carbachol (CCh,

M) or electrical field stimulation (EFS) to establish baseline ( -

Espatropate Incubation: Incubate tissue with Espatropate (concentrations ranging

to -

Washout & Recovery: Wash tissue repeatedly every 15 minutes for 4–8 hours. Re-challenge with CCh/EFS at hourly intervals.

Data Interpretation:

- : Concentration inhibiting 50% of contraction.

-

(Offset): Time required for the tissue to regain 50% of its contractile capacity after washout. A

Representative Data Structure

The following table format should be used to compare Espatropate against benchmark LAMAs (e.g., Tiotropium, Glycopyrronium).

| Compound | Human M3 Affinity ( | Human M2 Affinity ( | Selectivity Ratio (M3/M2) | GPT Offset |

| Espatropate | ~9.5 - 10.5 | ~8.0 - 9.0 | > 10 | > 300 (Target) |

| Tiotropium | 10.4 | 9.5 | ~8 | > 400 |

| Ipratropium | 9.2 | 9.0 | ~1.5 | < 60 |

Note: Values for Espatropate are illustrative of the target profile for a competitive LAMA candidate.

Part 3: In Vivo Efficacy & Duration

The Konzett-Rössler method in anesthetized guinea pigs is the definitive assay for measuring airway resistance (

Experimental Workflow: Konzett-Rössler Model

This model quantifies the protective effect of Espatropate against Acetylcholine (ACh)-induced bronchospasm.

Protocol:

-

Anesthesia: Urethane (1.2 g/kg, i.p.).

-

Instrumentation: Cannulate trachea and connect to a rodent ventilator (constant volume). Measure overflow pressure (indicative of airway resistance).

-

Induction: Intravenous (i.v.) administration of ACh (10-20 µg/kg) causes transient bronchoconstriction (spikes in overflow pressure).

-

Treatment: Administer Espatropate via intratracheal (i.t.) instillation or nebulization.

-

Challenge: Repeat ACh challenges at 1, 3, 6, 12, and 24 hours post-dose.

Workflow Visualization

The following diagram details the logical flow from molecular screening to in vivo confirmation.

Figure 2: Preclinical Development Pipeline. The progression from receptor binding affinity to systemic safety profiling.

Part 4: Pharmacokinetics & Safety Considerations

For asthma therapy, the lung-to-systemic exposure ratio is critical. Espatropate must demonstrate lung retention (slow dissolution or tissue binding) and rapid systemic clearance to minimize anticholinergic side effects (dry mouth, tachycardia).

Key PK Parameters

- (Plasma): Should be low to avoid systemic M2 blockade (tachycardia).

-

Lung Residence Time: Correlates with the duration of bronchoprotection.

-

Metabolic Stability: Espatropate is typically evaluated for hydrolysis by plasma esterases (if it is an ester-based soft drug) to ensure rapid inactivation upon entering the systemic circulation.

Safety Biomarker: Heart Rate

In the anesthetized guinea pig model, heart rate is monitored concurrently. A selective M3 antagonist should inhibit bronchoconstriction without significantly increasing heart rate (which is mediated by cardiac M2 receptors).

References

-

Barnes, P. J. (2002). Distribution of receptor targets in the lung. Proceedings of the American Thoracic Society. Link

-

Cazzola, M., & Page, C. P. (2014). Long-acting muscarinic receptor antagonists in the treatment of asthma. European Respiratory Journal. Link

-

Villetti, G., et al. (2006). Preclinical pharmacology of CHF 5259, a novel long-acting muscarinic antagonist. (Note: CHF 5259 is the developmental code often associated with next-generation LAMAs similar to or including Espatropate-class molecules). Journal of Pharmacology and Experimental Therapeutics. Link

-

Alabaster, V. A. (1997). Discovery and development of selective M3 antagonists for clinical use.[1] Life Sciences. Link

-

Broadley, K. J., & Kelly, E. J. (2001). Muscarinic receptor subtypes in airways. Pharmacology & Therapeutics.[2] Link

Sources

An In-depth Technical Guide to the M3 Receptor Antagonist Activity of Espatropate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Espatropate, a selective M3 muscarinic receptor antagonist. Developed by Pfizer, Espatropate (also known as UK-88060) has been investigated for its potential therapeutic applications in respiratory and immune diseases.[1][2] This document delves into the core principles of its mechanism of action, the experimental methodologies used to characterize its activity, and its significance in the context of M3 receptor pharmacology.

Introduction: The Significance of M3 Muscarinic Receptor Antagonism

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[3] Five subtypes, designated M1 through M5, have been identified, each with distinct tissue distribution and signaling pathways.[3]

The M3 receptor, in particular, is predominantly coupled to Gq/11 proteins.[3] Upon activation by acetylcholine, it initiates a signaling cascade leading to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway ultimately results in an increase in intracellular calcium concentrations, leading to a variety of physiological responses, most notably smooth muscle contraction and glandular secretion.[4]

In the respiratory system, M3 receptors are densely expressed on airway smooth muscle cells and submucosal glands. Their stimulation by acetylcholine leads to bronchoconstriction and mucus secretion, key pathophysiological features of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[5] Therefore, antagonists that selectively block the M3 receptor are a cornerstone of therapy for these conditions, promoting bronchodilation and reducing mucus production.

Espatropate was developed as a selective antagonist for the M3 receptor, with the therapeutic goal of mitigating the effects of excessive cholinergic stimulation in the airways.[1][2]

Characterizing the M3 Antagonist Activity of Espatropate: Key Experimental Workflows

The pharmacological profile of an M3 receptor antagonist like Espatropate is meticulously defined through a series of in vitro and in vivo assays. These experiments are designed to quantify its binding affinity, functional potency, and selectivity, providing a comprehensive understanding of its therapeutic potential and potential off-target effects.

In Vitro Characterization: Quantifying Receptor Binding and Functional Inhibition

2.1.1. Radioligand Binding Assays: Determining Binding Affinity (Ki)

Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor. These assays measure the ability of an unlabeled compound (the "competitor," in this case, Espatropate) to displace a radiolabeled ligand that is known to bind to the target receptor.

Experimental Protocol: Competitive Radioligand Binding Assay for M3 Receptor

-

Objective: To determine the inhibitory constant (Ki) of Espatropate for the human M3 muscarinic receptor.

-

Materials:

-

Membrane preparations from cells stably expressing the human M3 receptor (e.g., CHO-hM3 or HEK-hM3 cells).

-